1,4-Dibromo-2,5-dimethylbenzene, also known as 2,5-dibromo-p-xylene, is an organic compound with the chemical formula C₈H₈Br₂. It is a white crystalline solid at room temperature with a melting point of 72-74 °C and a boiling point of 261 °C []. While it has limited inherent scientific research applications, it serves as a valuable precursor for the synthesis of other important research-relevant compounds.
1,4-Dibromo-2,5-dimethylbenzene, also known as 1,4-dibromo-p-xylene, is an aromatic compound with the molecular formula and a molecular weight of approximately 263.96 g/mol. It features two bromine substituents located at the 1 and 4 positions of the benzene ring, with methyl groups at the 2 and 5 positions. The compound appears as a colorless to pale yellow liquid and has a boiling point of about 260.8 °C and a melting point ranging from 72 °C to 74 °C . Its density is reported to be around 1.7 g/cm³ .
1,4-Dibromo-2,5-dimethylbenzene itself does not possess a specific mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other compounds that may have biological activity.
1,4-Dibromo-2,5-dimethylbenzene is considered a hazardous material due to the presence of bromine atoms. Here are some safety concerns:
While specific biological activity data on 1,4-dibromo-2,5-dimethylbenzene is limited, its structural characteristics suggest potential interactions with biological systems. Compounds with similar brominated aromatic structures have been studied for their antimicrobial and cytotoxic properties. Furthermore, halogenated compounds often exhibit significant biological activities due to their ability to interact with cellular targets .
1,4-Dibromo-2,5-dimethylbenzene can be synthesized through several methods:
1,4-Dibromo-2,5-dimethylbenzene has several applications in various fields:
Interaction studies involving 1,4-dibromo-2,5-dimethylbenzene primarily focus on its reactivity with nucleophiles and electrophiles. The compound's bromine substituents enhance its reactivity compared to non-brominated analogs. Additionally, studies on similar halogenated compounds have indicated potential interactions with enzymes or proteins within biological systems, suggesting avenues for further research into its biological implications .
Several compounds share structural similarities with 1,4-dibromo-2,5-dimethylbenzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,4-Dibromobenzene | C6H4Br2 | Simpler structure without methyl groups |
2,5-Dibromotoluene | C7H6Br2 | Methyl group at different position |
1-Bromo-2-methyl-4-nitrobenzene | C7H6BrN | Contains a nitro group instead of a second bromine |
1-Bromo-4-methylbenzene | C7H7Br | One bromine and one methyl group |
The uniqueness of 1,4-dibromo-2,5-dimethylbenzene lies in its specific arrangement of substituents that grant it distinct chemical reactivity and potential biological activity compared to other similar compounds. Its dual bromine atoms provide enhanced electrophilicity while maintaining stability through the methyl groups' electron-donating effects.
Irritant;Environmental Hazard